methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate
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Description
Methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H10N2O4S and its molecular weight is 266.27. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Functionalization
Methyl 2-(3-methylisoxazole-5-carboxamido)thiophene-3-carboxylate and its derivatives exhibit a broad range of applications in chemical synthesis and functionalization, leveraging their unique structural properties for the development of novel compounds. For instance, bidentate auxiliaries derived from isoxazole-3-carboxamide moieties have been utilized in palladium-catalyzed C(sp(3))-H bond activation, highlighting their role in selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives to produce γ-substituted non-natural amino acids (Pasunooti et al., 2015). Similarly, the synthesis and characterization of isoxazole amino esters underscore the potential of these compounds in creating structurally complex and diverse chemical entities (Smith et al., 1991).
Catalytic Applications and Material Development
The research into methyl isoxazoleazepines as inhibitors of BET is a testament to the potential of these compounds in therapeutic applications, demonstrating potent inhibition of bromodomains within the BET family (Hewitt et al., 2015). Additionally, the development of metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates highlights their utility in environmental remediation and sensing, offering efficient luminescent sensory materials for detecting contaminants like Hg(II), Cu(II), and Cr(VI) (Zhao et al., 2017).
Advances in Drug Discovery and Development
In the realm of drug discovery, the synthesis of thiophene-based pyrazole amides through various catalytic approaches has been explored for their potential in medicinal chemistry, focusing on structural features and nonlinear optical properties to understand their reactivity and stability (Kanwal et al., 2022). This research exemplifies the intricate relationship between chemical structure and biological activity, paving the way for the development of novel therapeutic agents.
Novel Synthetic Methodologies
Emerging synthetic methodologies leveraging the properties of methyl 2-(3-methylisoxazole-5-carboxamido)thiophene-3-carboxylate derivatives have been instrumental in expanding the toolkit of organic synthesis. For example, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization showcases innovative approaches to creating complex molecules with potential applications in pharmaceuticals and materials science (Serebryannikova et al., 2019).
Properties
IUPAC Name |
methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-6-5-8(17-13-6)9(14)12-10-7(3-4-18-10)11(15)16-2/h3-5H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJOEFBYFVXVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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